![molecular formula C7H4ClN3O2 B1371988 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid CAS No. 1019056-31-5](/img/structure/B1371988.png)
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
概述
描述
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a pyrrolo[3,2-D]pyrimidine core substituted with a chlorine atom and a carboxylic acid group.
作用机制
Target of Action
The primary targets of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is crucial for bacterial DNA replication, while RNA polymerase is essential for transcription .
Mode of Action
This compound interacts with its targets by binding to them . By binding to DNA gyrase, it prevents the enzyme from breaking down bacterial DNA . Similarly, its antimycobacterial activity is due to its ability to bind to RNA polymerase .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase and RNA polymerase, it disrupts these processes, leading to the cessation of bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication and transcription. This leads to the cessation of bacterial growth, making the compound potentially useful in antibacterial and antimycobacterial therapies .
生化分析
Biochemical Properties
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and RNA polymerase. DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription. By binding to DNA gyrase, this compound inhibits its activity, preventing the breakdown of bacterial DNA . Additionally, this compound has antimycobacterial activity due to its ability to bind to RNA polymerase, an enzyme responsible for synthesizing RNA from a DNA template .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in DNA replication and transcription. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with DNA gyrase and RNA polymerase can disrupt the normal functioning of bacterial cells, leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of DNA gyrase and RNA polymerase, inhibiting their enzymatic activities. This inhibition prevents the enzymes from performing their essential functions in DNA replication and RNA synthesis, respectively. As a result, the compound exerts its effects by disrupting the normal cellular processes of bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable when stored at temperatures between 0-8°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of bacterial growth and replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include damage to host tissues and disruption of normal cellular functions. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes such as DNA gyrase and RNA polymerase, which play crucial roles in DNA replication and RNA synthesis. By inhibiting these enzymes, the compound can affect metabolic flux and alter metabolite levels within cells. These changes can have downstream effects on cellular processes and overall cell function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments. Studying the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid typically involves multiple stepsThe final cyclization step is often catalyzed by gold or sodium hydride . Another method involves the use of cyclopentylamine, 5-bromo-2,4-dichloropyrimidine, and 3,3-diethoxy-propyne as starting materials, leading to the desired product through a series of six steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on a larger scale.
化学反应分析
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki coupling and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents such as petroleum ether and ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted pyrrolo[3,2-D]pyrimidine derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the chlorine atom .
科学研究应用
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals with antibacterial and antitumor activities.
Biological Research: Its ability to inhibit key enzymes makes it a valuable tool in studying bacterial and mycobacterial infections.
Industrial Applications: The compound’s unique structure allows it to serve as an intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: This compound shares a similar core structure but differs in the position of the chlorine atom and the absence of a carboxylic acid group.
Pyrrolo[2,3-D]pyrimidine Derivatives: These derivatives are often used as kinase inhibitors and apoptosis inducers in cancer therapy.
Uniqueness
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit both DNA gyrase and RNA polymerase sets it apart from other similar compounds, making it a valuable candidate for developing new antibacterial and antitumor agents .
属性
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUREEKHRDWOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)
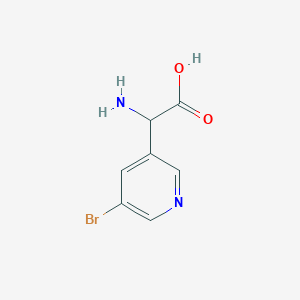
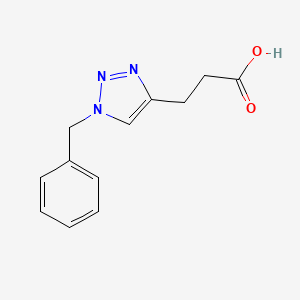
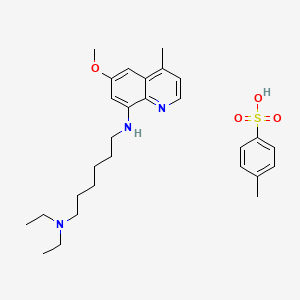
![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)
![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)
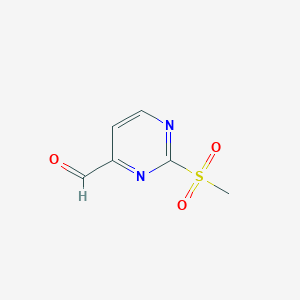
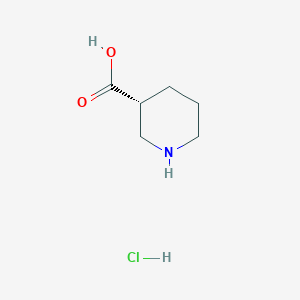


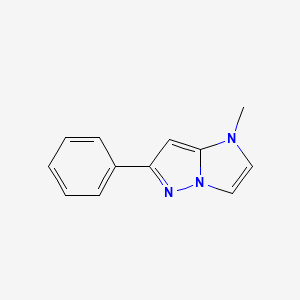
![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)
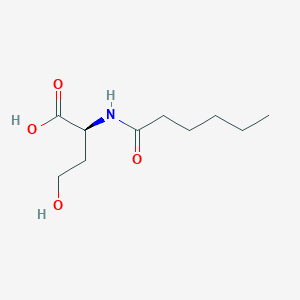
![[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1371930.png)
